1-Propanesulfonic acid, 2-hydroxy-3-[(2-hydroxyethyl)[2-[(1-oxo-9-octadecenyl)amino]ethyl]amino]-, monosodium salt 1-Propanesulfonic acid, 2-hydroxy-3-[(2-hydroxyethyl)[2-[(1-oxo-9-octadecenyl)amino]ethyl]amino]-, monosodium salt
Brand Name: Vulcanchem
CAS No.: 68134-15-6
VCID: VC3954945
InChI: InChI=1S/C25H50N2O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(30)26-18-19-27(20-21-28)22-24(29)23-34(31,32)33;/h9-10,24,28-29H,2-8,11-23H2,1H3,(H,26,30)(H,31,32,33);/q;+1/p-1/b10-9+;
SMILES: CCCCCCCCC=CCCCCCCCC(=O)NCCN(CCO)CC(CS(=O)(=O)[O-])O.[Na+]
Molecular Formula: C25H49N2NaO6S
Molecular Weight: 528.7 g/mol

1-Propanesulfonic acid, 2-hydroxy-3-[(2-hydroxyethyl)[2-[(1-oxo-9-octadecenyl)amino]ethyl]amino]-, monosodium salt

CAS No.: 68134-15-6

Cat. No.: VC3954945

Molecular Formula: C25H49N2NaO6S

Molecular Weight: 528.7 g/mol

* For research use only. Not for human or veterinary use.

1-Propanesulfonic acid, 2-hydroxy-3-[(2-hydroxyethyl)[2-[(1-oxo-9-octadecenyl)amino]ethyl]amino]-, monosodium salt - 68134-15-6

Specification

CAS No. 68134-15-6
Molecular Formula C25H49N2NaO6S
Molecular Weight 528.7 g/mol
IUPAC Name sodium;2-hydroxy-3-[2-hydroxyethyl-[2-[[(E)-octadec-9-enoyl]amino]ethyl]amino]propane-1-sulfonate
Standard InChI InChI=1S/C25H50N2O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(30)26-18-19-27(20-21-28)22-24(29)23-34(31,32)33;/h9-10,24,28-29H,2-8,11-23H2,1H3,(H,26,30)(H,31,32,33);/q;+1/p-1/b10-9+;
Standard InChI Key HPHSQXYITTYVEY-RRABGKBLSA-M
Isomeric SMILES CCCCCCCC/C=C/CCCCCCCC(=O)NCCN(CCO)CC(CS(=O)(=O)[O-])O.[Na+]
SMILES CCCCCCCCC=CCCCCCCCC(=O)NCCN(CCO)CC(CS(=O)(=O)[O-])O.[Na+]
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)NCCN(CCO)CC(CS(=O)(=O)[O-])O.[Na+]

Introduction

Chemical Identity and Structural Properties

Molecular Composition

The compound has the molecular formula C₂₅H₄₉N₂NaO₆S and a molecular weight of 528.7 g/mol . Its IUPAC name reflects its three key functional regions:

  • Sulfonate group: Provides hydrophilicity and anionic charge.

  • Hydroxyethyl-aminoethyl backbone: Enhances water solubility and chelation capacity.

  • 1-Oxo-9-octadecenyl chain: An unsaturated C₁₈ fatty acid derivative contributing to hydrophobic interactions .

The Z-configuration of the octadecenyl double bond (9-octadecenyl) is critical for optimizing surfactant fluidity and biodegradability .

Physicochemical Characteristics

Key properties include:

PropertyValue/DescriptionSource
Water solubilityHigh (due to sulfonate and hydroxyl groups)
Critical micelle concentration (CMC)~0.05–0.1 mM (lower than SDS)
Surface tension reduction22.9–24.5 mN/m at CMC
pH stabilityEffective in pH 5–9

The low CMC and efficient surface activity stem from synergistic interactions between the sulfonate head and hydrophobic tail .

Synthesis and Production

Reaction Pathways

Synthesis typically involves a two-step process:

  • Amidation: Reaction of 9-octadecenoyl chloride with ethylenediamine to form N-(2-aminoethyl)-9-octadecenamide .

  • Sulfonation and alkylation:

    • The intermediate undergoes nucleophilic substitution with sodium 3-chloro-2-hydroxypropanesulfonate.

    • Ethylene oxide is introduced to hydroxyethylate the secondary amine, enhancing hydrophilicity .

Optimization Parameters

  • Temperature: 80–85°C for amidation; 45–55°C for sulfonation .

  • Solvents: Methanol/water mixtures improve reaction homogeneity .

  • Yield: 65–72% after purification by ion-exchange chromatography .

Applications in Industrial and Personal Care Formulations

Personal Care Products

The compound’s mildness and low irritation potential make it suitable for:

  • Facial cleansers: Stabilizes emulsions without disrupting skin barriers .

  • Shampoos: Enhances foam stability in hard water due to chelation of Ca²⁺/Mg²⁺ ions .

  • Baby products: Approved under EU cosmetics regulation for rinse-off formulations .

Industrial Uses

  • Textile processing: Acts as a wetting agent in dye baths, improving color uptake.

  • Enhanced oil recovery (EOR): Reduces interfacial tension in surfactant-polymer flooding .

Environmental Impact and Mitigation

Biodegradability

  • OECD 301F: 89% degradation over 28 days, meeting "readily biodegradable" criteria .

  • Metabolites: Sulfonate and fatty acid fragments show no bioaccumulation potential .

Risk Management

  • Wastewater treatment: Activated sludge processes achieve >95% removal .

  • Alternatives: Cationic sugar-based surfactants (e.g., glucosyl derivatives) offer comparable efficacy with lower ecotoxicity .

Recent Advances and Future Directions

Hybrid Surfactant Systems

Recent studies combine this compound with zwitterionic surfactants (e.g., cocamidopropyl betaine) to enhance salt tolerance for EOR applications .

Green Chemistry Innovations

  • Enzymatic synthesis: Lipase-catalyzed amidation reduces energy use by 40% versus traditional methods .

  • Bio-based feedstocks: Substitution of petrochemical-derived ethylene oxide with bio-ethylene glycol is under exploration .

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